molecular formula C6H6N2O2 B1208869 3-Hydroxypicolinamide CAS No. 933-90-4

3-Hydroxypicolinamide

Cat. No.: B1208869
CAS No.: 933-90-4
M. Wt: 138.12 g/mol
InChI Key: VIHUZJYFQOEUMI-UHFFFAOYSA-N
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Description

3-Hydroxypicolinamide is an organic compound with the molecular formula C6H6N2O2. It is a derivative of picolinamide, characterized by the presence of a hydroxyl group at the third position of the pyridine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3-Hydroxypicolinamide plays a significant role in biochemical reactions, particularly in coordination chemistry. It acts as an O,O,N,N-chelating ligand, forming complexes with metal ions such as terbium (TbIII) and europium (EuIII) . These complexes are characterized by their stability and luminescence properties. The interaction of this compound with these metal ions enhances their luminescence, making it useful in various biochemical assays and diagnostic tools .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with metal ions like terbium and europium can affect the luminescence properties of these ions, which can be used to study cellular functions and enzyme activities . Additionally, this compound has been shown to interact with proteins and enzymes, potentially affecting their activity and stability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can lead to changes in the luminescence properties of these ions . The binding interactions of this compound with proteins and enzymes can result in enzyme inhibition or activation, as well as changes in gene expression . These interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the luminescence properties of this compound complexes with metal ions can be affected by factors such as pH and the presence of surfactants . These factors can influence the stability and long-term effects of this compound on cellular functions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . It is important to determine the optimal dosage that maximizes the beneficial effects of this compound while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in coordination chemistry and the formation of stable complexes with metal ions can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and its effects on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . Studying the transport and distribution of this compound is crucial for understanding its overall biochemical effects.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its role in various biochemical processes and its effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the reaction of picolinamide with hydroxylating agents under controlled conditions. For instance, the reaction of picolinamide with hydrogen peroxide in the presence of a catalyst can yield this compound. Another method involves the use of metal catalysts such as cobalt or copper to facilitate the hydroxylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypicolinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

3-Hydroxypicolinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Picolinamide: Lacks the hydroxyl group, making it less versatile in forming hydrogen bonds and metal complexes.

    3-Hydroxypyridine: Similar structure but lacks the amide group, affecting its reactivity and binding properties.

    2-Hydroxypicolinamide: Hydroxyl group at the second position, leading to different steric and electronic effects.

Uniqueness: 3-Hydroxypicolinamide is unique due to the presence of both hydroxyl and amide groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This dual functionality makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHUZJYFQOEUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239378
Record name 3-Hydroxypicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-90-4
Record name 3-Hydroxypicolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypicolinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXY-2-PYRIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK3YNW4R82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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